molecular formula C5H2BrF2NO2S B2721432 5-Bromo-2-(difluoromethyl)-3-nitrothiophene CAS No. 2248364-61-4

5-Bromo-2-(difluoromethyl)-3-nitrothiophene

Cat. No.: B2721432
CAS No.: 2248364-61-4
M. Wt: 258.04
InChI Key: HEFRPLXLBITRMX-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-3-nitrothiophene is an organosulfur compound that features a thiophene ring substituted with bromine, difluoromethyl, and nitro groups

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-3-1-2(9(10)11)4(12-3)5(7)8/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRPLXLBITRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-3-nitrothiophene typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes the bromination of 2-(difluoromethyl)-3-nitrothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-3-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 5-Amino-2-(difluoromethyl)-3-nitrothiophene.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-3-nitrothiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.

    Material Science: Investigated for its electronic properties in the development of organic semiconductors.

    Agricultural Chemistry: Explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-nitrothiophene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)-3-nitrothiophene
  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

5-Bromo-2-(difluoromethyl)-3-nitrothiophene is unique due to the presence of both bromine and difluoromethyl groups on the thiophene ring, which imparts distinct reactivity and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

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